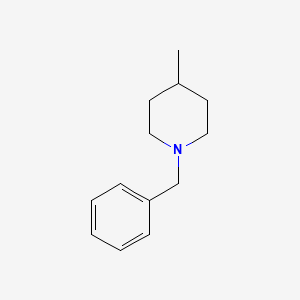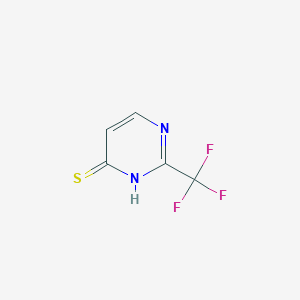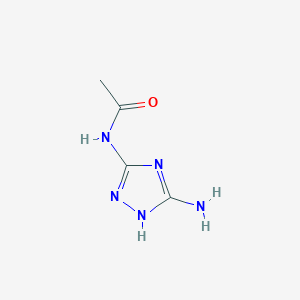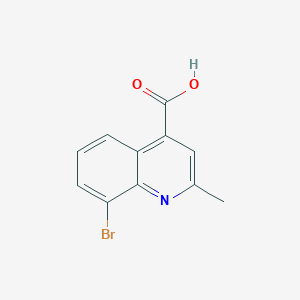
8-Bromo-2-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
8-Bromo-2-methylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and usefulness in various chemical transformations and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, brominated hydroxyquinoline, a related compound, has been synthesized and used as a photolabile protecting group for carboxylic acids, indicating the potential for 8-bromo-2-methylquinoline-4-carboxylic acid to be used in similar applications . Another study describes the synthesis of a bromoquinolinium reagent for the analysis of biological carboxylic acids, which could be related to the synthesis of 8-bromo-2-methylquinoline-4-carboxylic acid . Additionally, substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been prepared, showing the feasibility of introducing substituents at the 8-position of the quinoline ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds . This suggests that the molecular structure of 8-bromo-2-methylquinoline-4-carboxylic acid could also exhibit interesting bonding patterns that might influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Bromoquinoline derivatives participate in various chemical reactions. The reaction of N-bromosuccinimide with 8-aminoquinoline has been studied, leading to dibromoquinoline derivatives10. This indicates that 8-bromo-2-methylquinoline-4-carboxylic acid could also undergo reactions with N-bromosuccinimide or similar reagents, potentially leading to new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent, imparts characteristic isotope patterns in mass spectra, which aids in the identification of carboxylic acids in biological samples . The solubility and fluorescence properties of these compounds are also important, as seen in the case of brominated hydroxyquinoline, which has increased solubility and low fluorescence, making it useful as a caging group .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- 8-Bromo-7-methylquinoline might serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities.
-
Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Proteomics Research
-
Industrial Chemistry
-
Photographic Industry
-
Antimalarial Drugs
-
Proteomics Research
-
Industrial Chemistry
-
Photographic Industry
-
Antimalarial Drugs
Safety And Hazards
BMQA is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Zukünftige Richtungen
Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as scaffolds for drug discovery . Therefore, future research could focus on exploring the potential biological and pharmaceutical activities of BMQA and its derivatives.
Eigenschaften
IUPAC Name |
8-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBXSPGFHPAIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methylquinoline-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


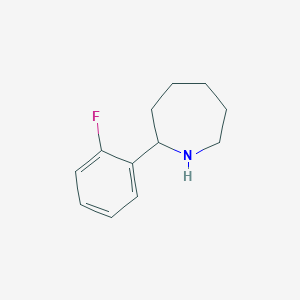

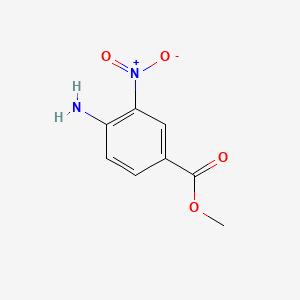
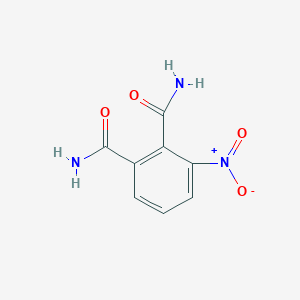
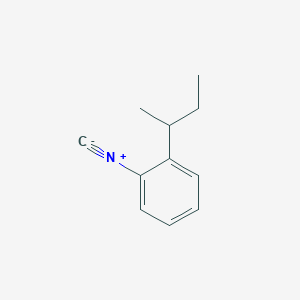
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
